molecular formula C13H15Cl2NO3 B2678246 (2S)-2-[(2,4-dichlorophenyl)formamido]-4-methylpentanoic acid CAS No. 496019-58-0

(2S)-2-[(2,4-dichlorophenyl)formamido]-4-methylpentanoic acid

Cat. No.: B2678246
CAS No.: 496019-58-0
M. Wt: 304.17
InChI Key: RKLNYXBGSUTCSH-NSHDSACASA-N
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Description

“(2S)-2-[(2,4-dichlorophenyl)formamido]-4-methylpentanoic acid” is a chemical compound with the CAS Number: 496019-58-0 . It has a molecular weight of 304.17 . It is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (2S)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid . The InChI code for this compound is 1S/C13H15Cl2NO3/c1-7(2)5-11(13(18)19)16-12(17)9-4-3-8(14)6-10(9)15/h3-4,6-7,11H,5H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1 .


Physical and Chemical Properties Analysis

The compound has a predicted density of 1.313±0.06 g/cm3 . Its boiling point is predicted to be 455.1±45.0 °C . The molecular formula of the compound is C13H15Cl2NO3 .

Scientific Research Applications

Research on Related Compounds

  • Toxicological Studies

    Research often focuses on the toxicological effects of chemical compounds, including acute and chronic toxicity, mechanisms of action, and potential risks to human health and the environment. For instance, studies on 2,4-Dichlorophenoxyacetic acid (2,4-D) have explored its role as a herbicide and its potential carcinogenicity, illustrating the complex interactions between chemical agents and biological systems (Lerro et al., 2020).

  • Environmental Impact

    Investigations into the environmental behavior of chemical substances, including their persistence, bioaccumulation, and effects on non-target species, are critical. This research helps in understanding the ecological footprint of chemical compounds and in developing strategies for safer environmental management.

  • Biochemical Research

    Biochemical studies may explore how chemical compounds interact with biological systems, including their metabolic pathways, effects on enzymes or cellular processes, and potential therapeutic applications. Although specific applications for "(2S)-2-[(2,4-dichlorophenyl)formamido]-4-methylpentanoic acid" in scientific research were not identified, analogous research into other complex molecules provides valuable insights into drug development, molecular biology, and biochemistry.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(2S)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c1-7(2)5-11(13(18)19)16-12(17)9-4-3-8(14)6-10(9)15/h3-4,6-7,11H,5H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLNYXBGSUTCSH-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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